molecular formula C22H22N2O5 B2842671 N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide CAS No. 898431-16-8

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

Cat. No. B2842671
CAS RN: 898431-16-8
M. Wt: 394.427
InChI Key: DEFGPAHNHKSZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as DPA-714, is a small molecule that has gained interest in the scientific community due to its potential applications in neuroinflammation research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes in the central nervous system. TSPO is involved in regulating neuroinflammatory responses, making DPA-714 a promising tool for studying the role of neuroinflammation in various diseases.

Scientific Research Applications

Antitumor Activity

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide and its analogues have been studied for their antitumor properties. A study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain analogues exhibited broad-spectrum antitumor activity, showing significant potency compared to the control 5-FU. These compounds yielded selective activities against various cancer cell lines including CNS, renal, breast, and leukemia cancer cell lines. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

The chemical synthesis of this compound and its derivatives has been a subject of interest in organic chemistry. A study by F. King (2007) described a high-yielding cyclisation of a similar acetamide, leading to the production of various isoquinolin-5(1H)-ones, demonstrating the chemical versatility of this class of compounds (F. King, 2007).

Therapeutic Applications

In therapeutic research, derivatives of this compound have shown promise. For instance, a novel derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, suggesting potential use in antiviral therapies (Joydeep Ghosh et al., 2008).

Pharmacological Properties

Studies have also explored the pharmacological properties of related compounds. For example, derivatives of the compound displayed analgesic effects in tests, with some showing greater analgesic activity than standard drugs. This indicates potential use in pain management and anti-inflammatory treatments (A. S. Yusov et al., 2019).

Molecular Docking and Biological Potentials

Molecular docking studies have been conducted to understand the interaction of this compound's derivatives with biological targets. For instance, a series of derivatives was synthesized and evaluated for antimicrobial and anticancer activities. Molecular docking results indicated significant antimicrobial activity and potential as leads for rational drug designing for anticancer molecules (S. Mehta et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFGPAHNHKSZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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